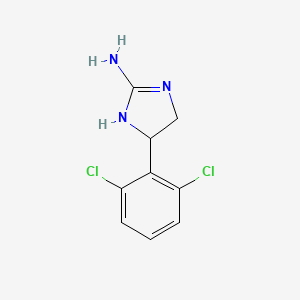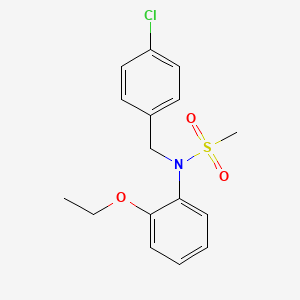![molecular formula C16H15NO6S B14130806 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane CAS No. 89303-50-4](/img/structure/B14130806.png)
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is an organic compound that features a benzenesulfonyl group, a nitrophenyl group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new drugs due to its structural features.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another benzenesulfonyl derivative with different substituents.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups but different functional groups attached.
Uniqueness
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is unique due to the combination of its nitrophenyl and dioxolane groups, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
89303-50-4 |
|---|---|
Molekularformel |
C16H15NO6S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-[4-(benzenesulfonylmethyl)-3-nitrophenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-10-12(16-22-8-9-23-16)6-7-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 |
InChI-Schlüssel |
CBMBZUUHKGVHCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=C(C=C2)CS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)



![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)

![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)


